molecular formula C12H18N2O2 B13040812 Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl

Cat. No.: B13040812
M. Wt: 222.28 g/mol
InChI Key: ZDZPKDIOYSXSFS-NSHDSACASA-N
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Description

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethylamino group, and a propanoate ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and ionizing power values .

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that facilitate its biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.

Biological Activity

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl, also referred to as a derivative of dimethylaminopropanoic acid, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the realm of neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl is C₁₄H₁₈ClN₂O₂. Its structure features a dimethylamino group attached to a phenyl ring, which is crucial for its biological interactions.

1. Cholinesterase Inhibition

One of the most significant biological activities associated with this compound is its potential as a cholinesterase inhibitor. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects comparable to established drugs like donepezil .

2. Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activity. The ability to scavenge free radicals may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a significant role .

3. Analgesic Effects

Preliminary studies suggest that this compound may also possess analgesic properties. Mechanistic studies have indicated that it could activate opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Cholinesterase InhibitionAChE inhibition (IC50 ~20 nM)
Antioxidant ActivityScavenging free radicals
Analgesic PropertiesOpioid receptor activation

Recent Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the dimethylamino group significantly influence biological activity. For example, varying the substituents on the phenyl ring can enhance AChE inhibition and antioxidant capabilities .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl (3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoate

InChI

InChI=1S/C12H18N2O2/c1-14(2)10-6-4-9(5-7-10)11(13)8-12(15)16-3/h4-7,11H,8,13H2,1-3H3/t11-/m0/s1

InChI Key

ZDZPKDIOYSXSFS-NSHDSACASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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